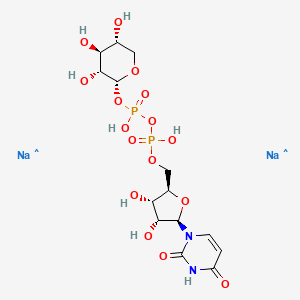![molecular formula C24H34 B12450515 1,1'-[3-Ethyl-2-methyl-4-(propan-2-yl)hexane-3,4-diyl]dibenzene CAS No. 824401-14-1](/img/structure/B12450515.png)
1,1'-[3-Ethyl-2-methyl-4-(propan-2-yl)hexane-3,4-diyl]dibenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,4-DIETHYL-2,5-DIMETHYL-4-PHENYLHEXAN-3-YL)BENZENE is an organic compound characterized by a complex structure featuring multiple alkyl and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-DIETHYL-2,5-DIMETHYL-4-PHENYLHEXAN-3-YL)BENZENE typically involves multi-step organic reactions. The process begins with the preparation of the hexane backbone, followed by the introduction of ethyl, methyl, and phenyl groups through a series of alkylation and substitution reactions. Common reagents used in these steps include alkyl halides and strong bases such as sodium hydride or potassium tert-butoxide.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic processes to enhance yield and selectivity. Catalysts such as zeolites or transition metal complexes can be employed to facilitate the alkylation reactions. The reaction conditions, including temperature and pressure, are optimized to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
(3,4-DIETHYL-2,5-DIMETHYL-4-PHENYLHEXAN-3-YL)BENZENE undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of ketones or carboxylic acids, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.
Substitution: Electrophilic aromatic substitution can occur on the benzene ring, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while substitution reactions can introduce halogens or nitro groups to the benzene ring.
Scientific Research Applications
(3,4-DIETHYL-2,5-DIMETHYL-4-PHENYLHEXAN-3-YL)BENZENE has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving cell signaling and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which (3,4-DIETHYL-2,5-DIMETHYL-4-PHENYLHEXAN-3-YL)BENZENE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Diethylbenzene: Shares the ethyl groups on the benzene ring but lacks the complex hexane backbone.
Dimethylbenzene (Xylene): Contains methyl groups on the benzene ring but differs in the overall structure.
Phenylhexane: Similar hexane backbone but lacks the additional alkyl groups.
Properties
CAS No. |
824401-14-1 |
|---|---|
Molecular Formula |
C24H34 |
Molecular Weight |
322.5 g/mol |
IUPAC Name |
(3,4-diethyl-2,5-dimethyl-4-phenylhexan-3-yl)benzene |
InChI |
InChI=1S/C24H34/c1-7-23(19(3)4,21-15-11-9-12-16-21)24(8-2,20(5)6)22-17-13-10-14-18-22/h9-20H,7-8H2,1-6H3 |
InChI Key |
OUKXKBMBVJBFBN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1)(C(C)C)C(CC)(C2=CC=CC=C2)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


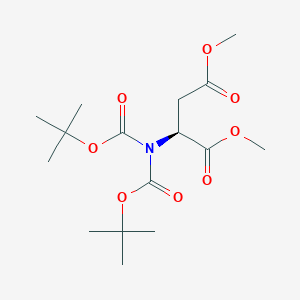
![N-[bis(4-methoxyphenyl)methyl]furan-2-carboxamide](/img/structure/B12450445.png)
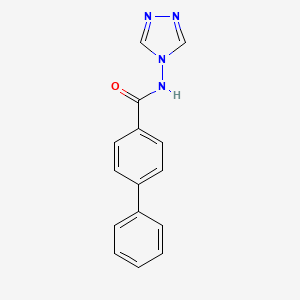
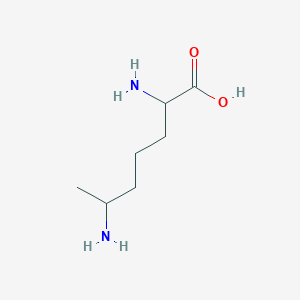
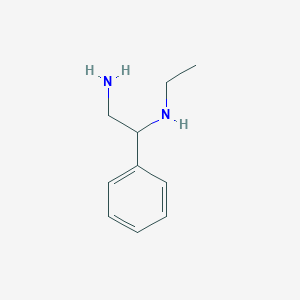

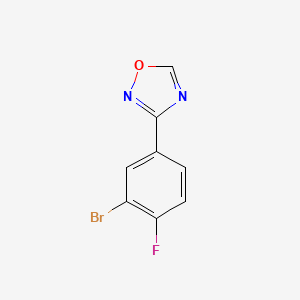
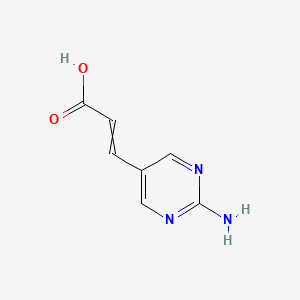
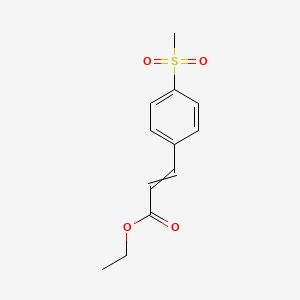

![(3Z)-1-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-3-[(4-ethylphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B12450497.png)
![3-(2-Hydroxyethyl)-2-methyl-7-trifluoromethyl-3H-imidazo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B12450523.png)
![4-{2-[(2,5-dimethyl-1H-indol-3-yl)acetyl]hydrazinyl}-N-[(5-methylfuran-2-yl)methyl]-4-oxobutanamide](/img/structure/B12450531.png)
